molecular formula C7H7N3O B13108521 3-(Pyrimidin-4-yl)acrylaldehyde oxime

3-(Pyrimidin-4-yl)acrylaldehyde oxime

Cat. No.: B13108521
M. Wt: 149.15 g/mol
InChI Key: VIIWPENAXWINRZ-LHXYKGTRSA-N
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Description

3-(Pyrimidin-4-yl)acrylaldehydeoxime is a heterocyclic compound that features a pyrimidine ring fused with an acrylaldehydeoxime moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is a common structural motif in many biologically active molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-4-yl)acrylaldehydeoxime typically involves the condensation of pyrimidine derivatives with acrylaldehydeoxime. One common method includes the reaction of 4-aminopyrimidine with acrylaldehydeoxime under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of 3-(Pyrimidin-4-yl)acrylaldehydeoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-4-yl)acrylaldehydeoxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of nitriles or oximes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-(Pyrimidin-4-yl)acrylaldehydeoxime has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-yl)acrylaldehydeoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, which can be beneficial in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-4-yl)acrylaldehydeoxime is unique due to its specific combination of the pyrimidine ring and acrylaldehydeoxime moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

(NE)-N-[(E)-3-pyrimidin-4-ylprop-2-enylidene]hydroxylamine

InChI

InChI=1S/C7H7N3O/c11-10-4-1-2-7-3-5-8-6-9-7/h1-6,11H/b2-1+,10-4+

InChI Key

VIIWPENAXWINRZ-LHXYKGTRSA-N

Isomeric SMILES

C1=CN=CN=C1/C=C/C=N/O

Canonical SMILES

C1=CN=CN=C1C=CC=NO

Origin of Product

United States

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